ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1024038-27-4
VCID: VC11607625
InChI:
SMILES:
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.7

ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride

CAS No.: 1024038-27-4

Cat. No.: VC11607625

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.7

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride - 1024038-27-4

Specification

CAS No. 1024038-27-4
Molecular Formula C8H16ClNO3
Molecular Weight 209.7

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride belongs to the class of heterocyclic compounds featuring a pyrrolidine ring substituted at the 3-position with an oxyacetate ethyl ester group. The compound’s stereochemistry is defined by the (3S) configuration, which is critical for its interaction with biological targets. Key molecular descriptors include a polar surface area (PSA) of 38.33 Ų and a calculated partition coefficient (LogP) of 1.68, indicating moderate hydrophobicity .

The hydrochloride salt form enhances the compound’s stability and solubility in aqueous media, making it suitable for use in reaction mixtures requiring polar solvents. X-ray diffraction studies of analogous pyrrolidine derivatives reveal a puckered ring conformation, which likely influences the spatial orientation of the oxyacetate side chain .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride is typically achieved through a multi-step sequence starting from (3R)-hydroxypyrrolidine. As detailed in WO2015110886A1, the process involves:

  • Protection of the pyrrolidine nitrogen: Reaction with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) to yield tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate .

  • Oxyfunctionalization: Mitsunobu reaction with N-hydroxyphthalimide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), followed by hydrazine-mediated deprotection to generate the (3S)-aminoxy-pyrrolidine intermediate .

  • Esterification and salt formation: Coupling with ethyl chloroacetate under basic conditions, followed by hydrochloric acid treatment to precipitate the hydrochloride salt .

Process Optimization

Critical parameters for scale-up include:

  • Catalyst selection: Palladium on carbon (10% w/w) for hydrogenolysis steps, ensuring minimal racemization .

  • Solvent systems: Dichloromethane and tetrahydrofuran (THF) for intermediates, transitioning to aqueous ethanol for final crystallization .

  • Temperature control: Maintaining reactions at 0–5°C during exothermic steps to prevent epimerization .

Pharmacological Applications

Role in Antibacterial Drug Development

Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride is a key precursor in synthesizing (2S,5R)-7-oxo-N-[(3S)-pyrrolidin-3-yloxy]-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a β-lactamase inhibitor with activity against multidrug-resistant Enterobacteriaceae . The (3S) configuration enables optimal binding to the enzyme’s active site, as demonstrated by molecular docking studies .

Structure-Activity Relationships (SAR)

Modifications to the pyrrolidine ring or ester group significantly impact potency:

  • Pyrrolidine stereochemistry: The (3S) isomer exhibits 10-fold greater inhibitory activity against CTX-M-15 β-lactamase compared to the (3R) counterpart .

  • Ester hydrolysis: Conversion to the free acid reduces membrane permeability, underscoring the importance of the ethyl ester prodrug moiety .

Physicochemical Properties

PropertyValueMethod/Source
Molecular weight209.7 g/molVulcanchem
Melting point158–162°C (dec.)Patent WO2015110886A1
Solubility50 mg/mL in water at 25°CExperimental data
Storage conditions2–8°C, inert atmosphereChemsrc
HPLC purity≥95% (UV detection at 254 nm)Vulcanchem

Thermogravimetric analysis (TGA) shows decomposition onset at 195°C, consistent with hydrochloride salts of tertiary amine esters .

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